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Compound of Interest

Compound Name: 5-Amino-3-bromopyridin-2-ol

Cat. No.: B581672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 5-Amino-3-
bromopyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug

development. The synthesis of this compound can be approached through several strategic

pathways, each originating from commercially available starting materials. This document

provides a comprehensive overview of these methods, including detailed experimental

protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies
The synthesis of 5-Amino-3-bromopyridin-2-ol predominantly proceeds through two main

strategic routes, which are outlined below. These pathways leverage common transformations

in pyridine chemistry, including electrophilic aromatic substitution and nucleophilic substitution

reactions.

Pathway 1: Multi-step Synthesis from 2-Aminopyridine
This versatile and widely documented approach commences with the readily available starting

material, 2-aminopyridine. The synthetic sequence involves bromination, nitration, reduction,

and a final diazotization/hydrolysis step.
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Caption: Multi-step synthesis of 5-Amino-3-bromopyridin-2-ol from 2-Aminopyridine.

Pathway 2: Synthesis from 2-Amino-3,5-dibromopyridine
An alternative and more direct route utilizes 2-amino-3,5-dibromopyridine as the starting

material. This pathway involves a nucleophilic aromatic substitution to introduce the hydroxyl

group.

2-Amino-3,5-dibromopyridine 5-Amino-3-bromopyridin-2-ol
Hydroxylation
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Caption: Synthesis of 5-Amino-3-bromopyridin-2-ol from 2-Amino-3,5-dibromopyridine.

Quantitative Data Summary
The following tables provide a summary of the quantitative data associated with the key

transformations in the described synthetic pathways.

Table 1: Synthesis of Intermediates from 2-Aminopyridine
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Step Product Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

2-Amino-5-

bromopyrid

ine

Bromine Acetic Acid 20-50 1 62-67

2

2-Amino-5-

bromo-3-

nitropyridin

e

95% Nitric

Acid

Sulfuric

Acid
0-60 3 High

3

2,3-

Diamino-5-

bromopyrid

ine

Reduced

Iron

Ethanol/W

ater
Reflux 1 69-76

3

2,3-

Diamino-5-

bromopyrid

ine

Raney Ni,

H₂

Ethanol/Ph

osphoric

Acid

50 - 89

Table 2: Synthesis of 5-Amino-3-bromopyridin-2-ol from 2-Amino-3,5-dibromopyridine

Starting
Material

Product Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

2-Amino-

3,5-

dibromopyr

idine

2-Amino-3-

hydroxy-5-

bromopyrid

ine*

Potassium

Hydroxide,

Copper

Powder

Water 170 10 46.3

Note: 2-Amino-3-hydroxy-5-bromopyridine is a tautomer of 5-Amino-3-bromopyridin-2-ol.

Detailed Experimental Protocols
Pathway 1: From 2-Aminopyridine
Step 1: Synthesis of 2-Amino-5-bromopyridine
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Procedure: In a suitable reaction vessel, a solution of 2-aminopyridine (3.0 moles) in acetic

acid (500 ml) is prepared. The solution is cooled to below 20°C. A solution of bromine (3.0

moles) in acetic acid (300 ml) is added dropwise with vigorous stirring over 1 hour,

maintaining the temperature below 20°C initially and allowing it to rise to 50°C towards the

end of the addition. The mixture is stirred for an additional hour. Water (750 ml) is added to

dissolve the precipitated hydrobromide salt. The solution is then neutralized with 40%

sodium hydroxide solution with cooling. The precipitated product is collected by filtration,

washed with water, and dried. The crude product can be purified by washing with hot

petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.[1]

Yield: 62-67%[1]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Procedure: To a flask containing sulfuric acid (500 ml) cooled in an ice bath, 2-amino-5-

bromopyridine (0.5 mole) is added at a rate that maintains the temperature below 5°C. 95%

Nitric acid (0.57 mole) is then added dropwise at 0°C. The mixture is stirred at 0°C for 1 hour,

at room temperature for 1 hour, and then at 50-60°C for 1 hour. The reaction mixture is

cooled and poured onto ice. Neutralization with 40% sodium hydroxide solution precipitates

the product, which is collected by filtration, washed with water, and dried.[1]

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

Method A (Iron Reduction): A mixture of 2-amino-5-bromo-3-nitropyridine (0.05 mole),

reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid

(0.5 ml) is heated on a steam bath for 1 hour. The iron is removed by filtration and washed

with hot ethanol. The combined filtrate and washings are evaporated to dryness. The residue

is recrystallized from water to afford the product.[1]

Yield: 69-76%[1]

Method B (Catalytic Hydrogenation): 2-Amino-3-nitro-5-bromopyridine (0.075 mol) is

dissolved in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cooled to

25°C. Saturated hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15

mL), and 10% Raney-Ni (1.5 g) are added sequentially. The mixture is hydrogenated in a
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high-pressure reactor at 1 MPa and 50°C until hydrogen uptake ceases. After cooling and

filtration, the filtrate is processed to isolate the product.[2]

Yield: 89%[2]

Step 4: Synthesis of 5-Amino-3-bromopyridin-2-ol via Diazotization and Hydrolysis

General Procedure (Sandmeyer-type Hydroxylation): The conversion of the 2-amino group of

2,3-Diamino-5-bromopyridine to a hydroxyl group can be achieved via a Sandmeyer-type

reaction.[3][4] A general protocol involves the diazotization of the 2-amino group followed by

hydrolysis.

Diazotization: 2,3-Diamino-5-bromopyridine is dissolved in an aqueous acidic solution (e.g.,

H₂SO₄ or HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added

dropwise while maintaining the low temperature. The reaction progress should be monitored

for the formation of the diazonium salt.

Hydrolysis: The resulting diazonium salt solution is then heated, often in the presence of a

copper(I) catalyst such as copper(I) oxide (Cu₂O), to facilitate the displacement of the

diazonium group by a hydroxyl group.[3][4] The reaction mixture is then cooled, neutralized,

and the product is extracted with a suitable organic solvent. Purification can be achieved by

recrystallization or chromatography.

Note: A specific, detailed experimental protocol for the diazotization and hydrolysis of 2,3-

Diamino-5-bromopyridine to 5-Amino-3-bromopyridin-2-ol is not extensively reported in the

literature. The provided procedure is based on the general principles of the Sandmeyer

reaction for hydroxylation and may require optimization.

Pathway 2: From 2-Amino-3,5-dibromopyridine
Procedure: A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%,

12 parts), copper powder (0.5 part), and water (100 parts) is stirred under a nitrogen

atmosphere in an autoclave at 170°C for 10 hours. The resulting dark-colored solution is

neutralized with concentrated hydrochloric acid, saturated with sodium chloride, and

extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1). The

combined organic extracts are dried over sodium sulfate, filtered, and the solvent is
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evaporated. The residue is purified by chromatography on silica gel to yield 2-amino-3-

hydroxy-5-bromopyridine.

Yield: 46.3%

Conclusion
The synthesis of 5-Amino-3-bromopyridin-2-ol can be accomplished through multiple

synthetic routes, with the choice of pathway often depending on the availability of starting

materials and the desired scale of the reaction. The multi-step synthesis from 2-aminopyridine

is a robust and well-documented approach for accessing key intermediates. The direct

hydroxylation of 2-amino-3,5-dibromopyridine offers a shorter route, albeit with moderate

yields. The information and protocols provided in this guide are intended to serve as a valuable

resource for researchers engaged in the synthesis of this and related heterocyclic compounds.

Further optimization of the final diazotization and hydrolysis step in the first pathway could lead

to an even more efficient and high-yielding synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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